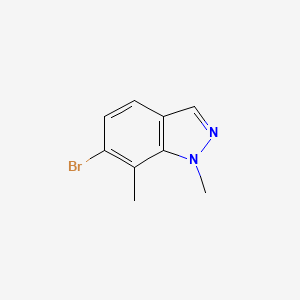

6-Bromo-1,7-dimethyl-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-1,7-dimethyl-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,7-dimethyl-indazole typically involves the bromination of 1,7-dimethyl-indazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Products: Various substituted indazoles depending on the nucleophile used.

Oxidation Products: Indazole derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms of the indazole ring with potential removal of the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,7-dimethyl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins involved in cellular processes.

Comparison with Similar Compounds

1,7-Dimethyl-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

6-Chloro-1,7-dimethyl-indazole: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

6-Bromo-1-methyl-indazole: Contains only one methyl group, affecting its overall properties and applications.

Uniqueness: 6-Bromo-1,7-dimethyl-indazole stands out due to the presence of both bromine and two methyl groups, which confer unique chemical and biological properties. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Bromo-1,7-dimethyl-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. The compound's unique structure, characterized by the presence of a bromine atom and two methyl groups, enhances its chemical reactivity and biological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be described by the following molecular formula: C_9H_10BrN. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's bromine and methyl substituents enhance its binding affinity and selectivity towards these targets. Key pathways include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can modulate receptor activity, impacting various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. For instance:

- Cell Apoptosis : In experiments with K562 leukemia cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis rates. At concentrations of 10 µM to 14 µM, apoptosis rates increased from 9.64% to 37.72% over 48 hours .

- Cell Cycle Arrest : The compound also induced cell cycle arrest at the G0/G1 phase, suggesting its potential to halt cancer cell proliferation by affecting cell cycle distribution .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structural features allow it to interact effectively with microbial enzymes and receptors, leading to inhibition of microbial growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloro-1,7-dimethyl-indazole | Chlorine instead of bromine | Different potency in enzyme inhibition |

| 1,7-Dimethyl-indazole | Lacks halogen substituent | Reduced binding affinity |

| 6-Bromo-2-methyl-indazole | One methyl group instead of two | Altered reactivity and selectivity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study reported that this compound effectively induced apoptosis in leukemia cells through modulation of apoptotic proteins such as Bcl-2 and Bax .

- Antibacterial Research : Investigations into its antimicrobial effects revealed significant inhibition against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Properties

IUPAC Name |

6-bromo-1,7-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8(10)4-3-7-5-11-12(2)9(6)7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCXJBIDXAEDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N(N=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.